1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine
Description
This compound features a phenylpiperazine core linked via a sulfonyl group to a 4-substituted phenyl ring. The phenyl group is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyloxy moiety. Key structural elements include:
- Sulfonyl bridge: Enhances metabolic stability and influences electronic properties.
- Pyridinyloxy substituent: The 3-chloro and 5-trifluoromethyl groups on the pyridine ring likely contribute to lipophilicity and target binding affinity.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPHPTHLOCVTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16ClF3N2O4S
- Molar Mass : 484.88 g/mol
- CAS Number : 338415-87-5
The compound features a piperazine core substituted with a sulfonyl group and a chlorinated pyridine moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Notably, research has indicated that derivatives of piperazine, including this compound, exhibit significant pharmacological effects.
- Inhibition of Acetylcholinesterase :
- Anticonvulsant Activity :
- Kinase Inhibition :
Case Studies and Research Findings
Several studies have explored the biological effects of piperazine derivatives:
- Study on AChE Inhibition :
- Anticonvulsant Efficacy :
- Kinase Inhibitor Development :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule:
*Calculated based on molecular formula C22H17ClF3N3O3S.
Key Observations :
- The nitro group in increases electron-withdrawing effects, possibly altering reactivity or binding kinetics compared to the target compound’s unsubstituted phenyl group.
- The pyrrole-carboxamide in adds hydrogen-bonding capacity, which may improve target specificity.
Critical Analysis of Substituent Effects
- Trifluoromethyl vs. Nitro: The CF3 group in the target compound offers lipophilicity and oxidative stability, whereas the NO2 group in may increase reactivity but risks metabolic reduction to amines.
- Phenylpiperazine vs.
- Sulfonyl Bridge : Compared to carboxamide () or ketone () linkers, the sulfonyl group enhances rigidity and may reduce off-target interactions due to its strong electron-withdrawing nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
